molecular formula C17H15FN2S B2612042 N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 735322-60-8

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No. B2612042
CAS RN: 735322-60-8
M. Wt: 298.38
InChI Key: JVAKCQJEOLRZST-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that it exerts its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. It has also been proposed that it acts by inducing apoptosis, which is programmed cell death, in cancer cells. Furthermore, it has been suggested that it exerts its antimicrobial and antifungal activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the expression of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases. In addition, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent activity against various cancer cell lines and microorganisms. However, it also has some limitations. It is relatively insoluble in water, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, research could focus on developing more efficient synthesis methods for N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and its derivatives to facilitate its use in various applications.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can be achieved through various methods, including the reaction of 4-fluoro-1,3-phenylenediamine with 3,5-dimethylphenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction can be carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The product can be isolated and purified through recrystallization using a suitable solvent such as ethanol or ethyl acetate.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S/c1-11-7-12(2)9-15(8-11)19-17-20-16(10-21-17)13-3-5-14(18)6-4-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAKCQJEOLRZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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